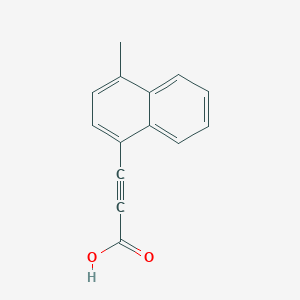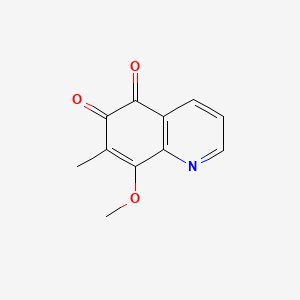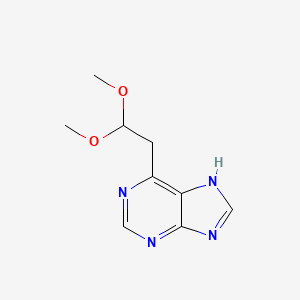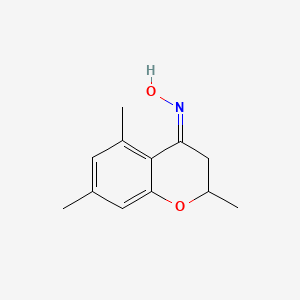
3-(4-Methylnaphthalen-1-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylnaphthalen-1-yl)propiolic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a propiolic acid functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylnaphthalen-1-yl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated to form 1-bromo-4-methylnaphthalene.
Sonogashira Coupling: The brominated compound undergoes a Sonogashira coupling reaction with trimethylsilylacetylene to form 3-(4-methylnaphthalen-1-yl)prop-2-yn-1-ol.
Deprotection and Oxidation: The trimethylsilyl group is removed, and the resulting compound is oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylnaphthalen-1-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of this compound can yield 3-(4-methylnaphthalen-1-yl)carboxylic acid.
Reduction: Reduction can produce 3-(4-methylnaphthalen-1-yl)propionic acid.
Substitution: Substitution reactions can lead to various halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methylnaphthalen-1-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylnaphthalen-1-yl)propiolic acid is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: The parent compound of 3-(4-Methylnaphthalen-1-yl)propiolic acid, naphthalene is a simple polycyclic aromatic hydrocarbon.
4-Methylnaphthalene: A methylated derivative of naphthalene, it serves as a starting material for the synthesis of this compound.
3-(4-Methylnaphthalen-1-yl)propionic acid: A reduced form of the propiolic acid, it is another derivative of 4-methylnaphthalene.
Uniqueness
This compound is unique due to the presence of the propiolic acid functional group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
Propiedades
Fórmula molecular |
C14H10O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-(4-methylnaphthalen-1-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C14H10O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,1H3,(H,15,16) |
Clave InChI |
PHUQWRORTQRIDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)




![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)




![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)



